Thiophene-2-sulfonamide vs. Benzenesulfonamide in Indoline-5-sulfonamide Scaffold: Impact on hCA IX and hCA II Inhibition
In a scaffold-hopping study of 1-acylindoline-5-sulfonamides, replacement of the phenyl ring (compound 4a) with a thiophene (compound 4r) improved hCA IX inhibition by >50-fold (K_I >10,000 nM vs. 176.7 nM) while retaining potent hCA II inhibition (K_I 5.4 nM vs. 5.0 nM) [1]. While 4r is not structurally identical to 5-methyl-N-(2-oxoindolin-5-yl)thiophene-2-sulfonamide, the thiophene-sulfonamide motif is critical for achieving low-nanomolar CA II affinity alongside moderate CA IX potency. The 5-methyl substituent on the thiophene ring of the target compound is predicted to further modulate electronic properties and isoform selectivity relative to unsubstituted thiophene, based on SAR trends within this series.
| Evidence Dimension | Carbonic anhydrase isoform inhibition (K_I) |
|---|---|
| Target Compound Data | No direct K_I data available for 5-methyl-N-(2-oxoindolin-5-yl)thiophene-2-sulfonamide. |
| Comparator Or Baseline | Compound 4r (1-(thiophene-2-carbonyl)indoline-5-sulfonamide): hCA I K_I=42.2 nM, hCA II K_I=5.0 nM, hCA IX K_I=176.7 nM, hCA XII K_I=147.3 nM. Compound 4a (1-benzoylindoline-5-sulfonamide): hCA I K_I=79.0 nM, hCA II K_I=5.4 nM, hCA IX K_I>10,000 nM, hCA XII K_I=258.5 nM. |
| Quantified Difference | Thiophene (4r) vs. phenyl (4a): hCA IX K_I improvement >56-fold; hCA II K_I difference 0.4 nM. |
| Conditions | Stopped-flow CO2 hydrase assay; mean of three independent experiments; errors ±5–10% of reported values. |
Why This Matters
The thiophene-2-sulfonamide group confers a >50-fold selectivity window over benzenesulfonamide analogs for tumor-associated CA IX, making this chemotype a more attractive starting point for anticancer carbonic anhydrase inhibitor development.
- [1] Krymov SK, Scherbakov AM, Salnikova DI, et al. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals. 2022;15(12):1453. doi:10.3390/ph15121453 View Source
